{4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl}(morpholino)methanone
Overview
Description
{4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl}(morpholino)methanone is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl sulfanyl group, a phenyl group, and a morpholino group
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the aldo-keto reductase enzyme akr1c3 , which plays a crucial role in steroid hormone metabolism and is of interest as a potential drug target for leukemia and hormone-related cancers .
Mode of Action
It’s known that similar compounds interact with their targets through hydrogen bonding between the carbonyl oxygen of the drug and specific residues in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with specific residues .
Biochemical Pathways
Given its potential inhibition of akr1c3 , it could impact the steroid hormone metabolism pathway.
Pharmacokinetics
Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
Similar compounds have shown potent and very isoform-selective inhibitory effects on akr1c3 , which could potentially impact the progression of leukemia and hormone-related cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl}(morpholino)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl sulfanyl group and the phenyl group through nucleophilic substitution reactions. The final step involves the addition of the morpholino group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl}(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
{4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl}(morpholino)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- {4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl}(piperidino)methanone
- {4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl}(azepano)methanone
Uniqueness
{4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl}(morpholino)methanone is unique due to the presence of the morpholino group, which imparts specific steric and electronic properties
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-2-phenylpyrimidin-5-yl]-morpholin-4-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c22-16-6-8-17(9-7-16)28-20-18(21(26)25-10-12-27-13-11-25)14-23-19(24-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEAZPJLGROPTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C(N=C2SC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901148937 | |
Record name | [4-[(4-Chlorophenyl)thio]-2-phenyl-5-pyrimidinyl]-4-morpholinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901148937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477854-71-0 | |
Record name | [4-[(4-Chlorophenyl)thio]-2-phenyl-5-pyrimidinyl]-4-morpholinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477854-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-[(4-Chlorophenyl)thio]-2-phenyl-5-pyrimidinyl]-4-morpholinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901148937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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